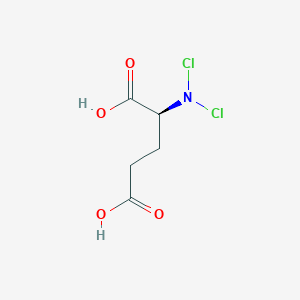
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of substituted imidazoles, including 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of substituted imidazoles often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include solvent-free conditions and the use of specific reagents to control the substitution patterns around the imidazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups at specific positions on the imidazole ring .
Applications De Recherche Scientifique
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes for solar cells and catalysts
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler substituted imidazole with different substitution patterns.
2H-Indazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
59900-19-5 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
5-(2-methylpropyl)-2-phenyl-4-propyl-1H-imidazole |
InChI |
InChI=1S/C16H22N2/c1-4-8-14-15(11-12(2)3)18-16(17-14)13-9-6-5-7-10-13/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,17,18) |
Clé InChI |
VKWAQQDTOJQZCX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NC(=N1)C2=CC=CC=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)







![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
